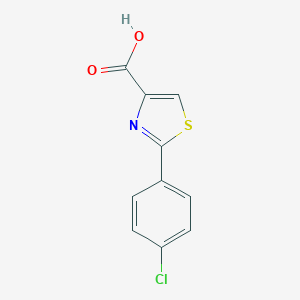

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOINMGFADWPJPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350096 | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834131 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17228-98-7 | |

| Record name | 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-CHLORO-PHENYL)-THIAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions, contributing to antimicrobial, anti-inflammatory, and anticancer activities. The target molecule of this guide, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, is a valuable building block in the synthesis of more complex bioactive molecules, with the chlorophenyl group often enhancing the therapeutic efficacy of the parent compound. This guide provides a detailed exploration of the synthesis of this important intermediate, focusing on the underlying reaction mechanism and a comprehensive, field-proven experimental protocol.

The Core Synthesis Strategy: Hantzsch Thiazole Synthesis

The most established and versatile method for the synthesis of the this compound core is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[2][3] This reaction is a classic cyclization that involves the condensation of an α-haloketone with a thioamide.[2] For the synthesis of our target molecule, this translates to a two-step process:

-

Step 1: Hantzsch Thiazole Synthesis of the corresponding ethyl ester, ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, from 4-chlorothiobenzamide and ethyl bromopyruvate.

-

Step 2: Hydrolysis of the resulting ester to yield the final product, this compound.

This approach is favored for its generally high yields and the stability of the resulting aromatic thiazole ring.[2]

Mechanistic Deep Dive: The Hantzsch Reaction Pathway

The Hantzsch thiazole synthesis proceeds through a well-understood, multi-step mechanism. The driving force for the reaction is the formation of the highly stable aromatic thiazole ring.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate. The final step is a dehydration event, leading to the formation of the aromatic thiazole ring.[2]

Below is a visual representation of the proposed mechanism for the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Caption: Proposed mechanism for the Hantzsch synthesis.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate

This procedure is adapted from the general principles of the Hantzsch thiazole synthesis.[4]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 4-Chlorothiobenzamide | 171.65 | 10 | 1.72 g |

| Ethyl Bromopyruvate | 195.02 | 10 | 1.95 g |

| Ethanol (anhydrous) | 46.07 | - | 50 mL |

| Sodium Bicarbonate (sat. soln.) | 84.01 | - | As needed |

| Ethyl Acetate | 88.11 | - | As needed |

| Brine | - | - | As needed |

| Magnesium Sulfate (anhydrous) | 120.37 | - | As needed |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorothiobenzamide (1.72 g, 10 mmol) and anhydrous ethanol (50 mL).

-

Stir the mixture until the thioamide is fully dissolved.

-

Add ethyl bromopyruvate (1.95 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with a saturated solution of sodium bicarbonate (2 x 25 mL), followed by water (25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Part 2: Hydrolysis to this compound

This procedure is based on standard ester hydrolysis protocols.[5]

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | 267.73 | (Assumed from Part 1) | - |

| Sodium Hydroxide | 40.00 | (e.g., 2-3 eq.) | (e.g., 0.8-1.2 g) |

| Water | 18.02 | - | 20 mL |

| Ethanol | 46.07 | - | 20 mL |

| Hydrochloric Acid (conc.) | 36.46 | - | As needed |

Procedure:

-

In a 100 mL round-bottom flask, dissolve the ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate from Part 1 in a mixture of ethanol (20 mL) and water (20 mL).

-

Add sodium hydroxide pellets (e.g., 2-3 molar equivalents relative to the ester).

-

Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

-

Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, washing with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

-

Dry the purified product under vacuum.

Experimental Workflow Visualization

Caption: Overall experimental workflow for the synthesis.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 17228-98-7 | [6] |

| Molecular Formula | C10H6ClNO2S | [6] |

| Molecular Weight | 239.68 g/mol | [6] |

| Appearance | Off-white solid | |

| Melting Point | 187-190 °C |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the chlorophenyl group and the thiazole ring proton, as well as a broad singlet for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the thiazole and chlorophenyl rings, as well as the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: Key infrared absorption bands are expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C=C and C=N stretching vibrations of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. The successful synthesis can be validated at each stage:

-

TLC Monitoring: The progress of both the Hantzsch reaction and the hydrolysis should be monitored by TLC to ensure the complete consumption of starting materials.

-

Intermediate Characterization: The purified ethyl ester intermediate can be characterized by NMR and IR spectroscopy to confirm its structure before proceeding to the hydrolysis step.

-

Final Product Analysis: The final product should be thoroughly characterized by melting point determination, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry. The obtained data should be compared with literature values or expected chemical shifts and fragmentation patterns to confirm the structure and purity.

Conclusion

The synthesis of this compound via the Hantzsch thiazole synthesis followed by hydrolysis is a reliable and efficient method for obtaining this valuable building block. By understanding the underlying mechanism and adhering to a carefully executed experimental protocol, researchers can confidently produce this compound for further applications in drug discovery and development. The key to a successful synthesis lies in careful monitoring of the reaction progress and thorough characterization of the intermediate and final products to ensure purity and structural integrity.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 6. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Introduction

The thiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3][4] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold in the design of novel therapeutics.[3][4] Among the vast library of thiazole derivatives, this compound has emerged as a compound of significant interest due to its diverse pharmacological potential.[5] The presence of a 4-chlorophenyl group can enhance the efficacy of the molecule in targeting specific biological pathways.[5] This technical guide provides an in-depth exploration of the biological activities of this compound, offering field-proven insights into its potential as an anti-inflammatory, antimicrobial, and anticancer agent. We will delve into the underlying mechanisms of action, present detailed experimental protocols for its evaluation, and provide a framework for its potential applications in drug discovery and development.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through established methods for thiazole ring formation.[6][7]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClNO₂S | [8] |

| Molecular Weight | 239.68 g/mol | [8] |

| Appearance | White to off-white powder | [9] |

| Melting Point | Approximately 206°C | [9] |

| Solubility | >36 µg/mL at pH 7.4 | [8] |

Anti-inflammatory Activity

Thiazole derivatives have demonstrated notable anti-inflammatory properties, and this compound is a promising candidate in this therapeutic area.[10][11][12] Inflammation is a complex biological response to harmful stimuli, and the arachidonic acid pathway, involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a key mediator.[11]

Mechanism of Action

The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade.[11] The primary proposed mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Thiazole compounds have been shown to inhibit COX enzymes, thereby reducing prostaglandin synthesis.[11]

-

Inhibition of 5-Lipoxygenase (5-LOX): 5-LOX is another critical enzyme in the arachidonic acid pathway, leading to the production of leukotrienes, which are involved in various inflammatory diseases. Some thiazole derivatives have demonstrated inhibitory activity against 5-LOX.[11]

-

Inhibition of Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS contributes to the inflammatory process. Certain thiazole derivatives have been identified as potential iNOS inhibitors, reducing excessive NO synthesis.[13]

Caption: Potential anti-inflammatory mechanisms of the thiazole compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of a compound against the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric COX inhibitor screening assay kit

-

Test compound: this compound

-

Positive control: Celecoxib

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

-

Inhibitor Incubation: Add the test compound dilutions, positive control, or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Reaction and Detection: Incubate the plate for 5 minutes at room temperature. The production of Prostaglandin G2 is measured colorimetrically according to the assay kit instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties.[14][15][16][17] The incorporation of a chlorophenyl group can further enhance this activity.[5]

Mechanism of Action

The precise mechanisms of antimicrobial action for thiazole derivatives are still under investigation, but several potential targets have been proposed:

-

Inhibition of Essential Enzymes: Thiazoles may interfere with microbial enzymes crucial for survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the chlorophenyl group may facilitate the compound's interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Interference with Biofilm Formation: Some compounds can inhibit the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

To determine if the compound is microbicidal, an aliquot from the wells with no visible growth is plated onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs).

Caption: Workflow for determining MIC and MBC/MFC.

Anticancer Activity

The thiazole scaffold is present in several approved anticancer drugs, and novel derivatives are continually being explored for their antitumor potential.[3][4][18][19]

Mechanism of Action

The anticancer activity of thiazole derivatives can be multifaceted, involving various cellular processes:

-

Induction of Apoptosis: Many anticancer agents work by inducing programmed cell death, or apoptosis. Thiazole compounds may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints (e.g., G0/G1 or G2/M), preventing cancer cells from dividing and proliferating.[18]

-

Inhibition of Protein Kinases: Dysregulation of protein kinases is a hallmark of many cancers. Thiazole derivatives can be designed to inhibit specific kinases involved in cancer cell growth and survival.

-

Anti-proliferative Effects: The overall outcome of these mechanisms is the inhibition of cancer cell proliferation.[18]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound: this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Anticipated Results:

| Compound | Cell Line | IC₅₀ (µM) |

| This compound | MCF-7 | [Example Value] |

| This compound | A549 | [Example Value] |

| Doxorubicin (Positive Control) | MCF-7 | [Example Value] |

| Doxorubicin (Positive Control) | A549 | [Example Value] |

Conclusion and Future Directions

This compound is a versatile molecule with significant potential in drug discovery. Its demonstrated anti-inflammatory, antimicrobial, and potential anticancer activities make it a compelling lead compound for further investigation. The experimental protocols provided in this guide offer a robust framework for evaluating its biological profile.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening derivatives to improve potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its biological activities.

-

In Vivo Efficacy and Safety: Evaluating the compound's performance in animal models of inflammation, infection, and cancer to assess its therapeutic potential and safety profile.

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can effectively advance the exploration of this compound and its derivatives as promising therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]

- 7. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 8. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Studies on the anti-inflammatory activity and ulcerogenic adverse effect of thiazole derivatives, especially 2-amino-thiazoleacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. wjpmr.com [wjpmr.com]

- 13. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Drug Development Insights

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets. Thiazole derivatives are found in a wide array of FDA-approved drugs, including the anti-gout agent Febuxostat and the antimicrobial agent Cefixime, highlighting their therapeutic significance.[3][4]

Within this broad class, the 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid core has emerged as a particularly promising "privileged structure." This guide provides a comprehensive technical overview of this scaffold and its analogs, delving into its synthesis, derivatization strategies, diverse biological activities, and the critical structure-activity relationships that guide modern drug discovery efforts. We will explore the causality behind experimental choices, present actionable protocols, and synthesize data to provide a field-proven perspective for researchers aiming to leverage this potent chemical entity.

The Core Scaffold: Synthesis and Chemical Properties

The foundation of any drug discovery program based on this scaffold is the efficient and reliable synthesis of the core molecule, this compound. The most prevalent and effective method for constructing this 2,4-disubstituted thiazole is the Hantzsch Thiazole Synthesis, first described in 1887.[5]

Causality of Method Selection: The Hantzsch Synthesis

The Hantzsch synthesis is favored for several key reasons:

-

High Yields: The reaction is known for being robust and providing good to excellent yields.[6][7]

-

Readily Available Starting Materials: It utilizes common and commercially available α-haloketones and thioamides.

-

Versatility: The method is highly adaptable, allowing for the synthesis of a wide range of substituted thiazoles by simply varying the starting materials.[8]

The synthesis proceeds via the condensation of an α-haloketone with a thioamide. The reaction initiates with an SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[6]

Experimental Protocol: Hantzsch Synthesis of the Core Scaffold

This protocol describes the synthesis of ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate, the ester precursor to the title carboxylic acid.

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate (α-haloketone)

-

This starting material is typically prepared or commercially sourced. For the synthesis of the direct carboxylic acid, one would start with ethyl bromopyruvate and 4-chlorothiobenzamide.

Step 2: Cyclocondensation Reaction

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorothiobenzamide (1 equivalent) and ethyl bromopyruvate (1.1 equivalents) in absolute ethanol.

-

Heat the mixture to reflux and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Filter the solid product using a Buchner funnel, wash thoroughly with water to remove any unreacted starting materials and salts, and air dry.[6]

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate.

Step 3: Hydrolysis to Carboxylic Acid

-

Dissolve the purified ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2M).

-

Heat the mixture to reflux for 2-3 hours until TLC analysis indicates the complete disappearance of the starting ester.

-

Cool the reaction mixture to room temperature and acidify to a pH of approximately 2-3 using dilute hydrochloric acid.

-

The carboxylic acid product will precipitate out of the solution.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain pure this compound.

References

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. media.neliti.com [media.neliti.com]

- 5. synarchive.com [synarchive.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thiazole synthesis [organic-chemistry.org]

physicochemical properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its molecular architecture, featuring a stable thiazole ring, a 4-chlorophenyl substituent, and a carboxylic acid functional group, makes it a versatile synthetic intermediate. The thiazole nucleus is a well-established scaffold in numerous biologically active compounds, contributing to a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, and antifungal activities.[1][2]

The physicochemical properties of this molecule are paramount as they directly govern its behavior in both chemical and biological systems. Parameters such as solubility, acidity (pKa), and lipophilicity (LogP) are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of modern drug discovery. Understanding these properties is essential for designing effective synthetic routes, developing robust formulations, and predicting a candidate molecule's ultimate in vivo efficacy and safety.

This guide provides a comprehensive technical overview of the core . It is designed to equip researchers with the foundational knowledge and practical methodologies required to fully characterize this important chemical entity.

Compound Identification and Structure

A clear identification of the molecule is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 17228-98-7 | [1][3] |

| Molecular Formula | C₁₀H₆ClNO₂S | [1][3] |

| Molecular Weight | 239.68 g/mol | [1][3] |

| Appearance | Off-white solid | [1] |

| PubChem CID | 673682 | [1][3] |

Molecular Structure:

The structure consists of a central 1,3-thiazole ring. A 4-chlorophenyl group is attached at the 2-position, and a carboxylic acid group is attached at the 4-position. This arrangement confers a rigid, largely planar geometry to the core of the molecule.

(Image of 2D and 3D structures can be referenced from PubChem CID 673682)[3]

Spectroscopic Characterization Profile (Predicted)

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific experimental spectra for this exact compound are not publicly cataloged, its structural features allow for a reliable prediction of its key spectral signatures.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by the carboxylic acid group. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, overlapping with C-H stretches. A strong, sharp carbonyl (C=O) stretching absorption should appear around 1700-1725 cm⁻¹. Additional characteristic peaks include C=N and C=C stretching vibrations from the thiazole and phenyl rings in the 1400-1600 cm⁻¹ region.[4]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most downfield signal will be the acidic proton of the carboxylic acid group, typically appearing as a broad singlet at δ > 10 ppm. The protons on the 4-chlorophenyl ring will present as a pair of doublets in the aromatic region (δ 7.5-8.2 ppm). A sharp singlet corresponding to the proton at the 5-position of the thiazole ring is also expected in the aromatic region.[4][5]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbonyl carbon of the carboxylic acid will be the most deshielded signal, appearing in the δ 160-185 ppm range.[4][6] The carbons of the phenyl and thiazole rings will resonate between δ 120-155 ppm.

-

Mass Spectrometry (MS) : The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 239, corresponding to the nominal mass. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak) and one sulfur atom. A common fragmentation pathway would be the loss of the carboxyl group (•COOH, 45 Da) or CO₂ (44 Da).

Core Physicochemical Properties

This section details the most critical physicochemical parameters for drug development and provides validated protocols for their experimental determination.

Solubility Profile

Expertise & Experience: Solubility is a gatekeeper property. Poor aqueous solubility can halt the development of an otherwise promising drug candidate due to low bioavailability. For an acidic compound like this, solubility is highly pH-dependent. It is expected to be poorly soluble in neutral water but will show significantly enhanced solubility in basic solutions due to the formation of its water-soluble carboxylate salt.

Quantitative Data: Limited experimental data is available, with one source reporting a solubility of >36 µg/mL at a physiological pH of 7.4.[3]

Experimental Protocol: Qualitative Solubility Classification This protocol provides a systematic way to classify the compound based on its acidic nature.[7][8][9][10]

-

Preparation : Prepare three test tubes, each containing ~25 mg of the solid compound.

-

Test 1 (Water) : To the first tube, add 1 mL of deionized water. Agitate vigorously. Observe if the solid dissolves. Most carboxylic acids with significant aromatic character are insoluble in neutral water.

-

Test 2 (Aqueous Base) : To the second tube, add 1 mL of 5% aqueous sodium hydroxide (NaOH). Agitate and observe. Dissolution indicates the formation of the sodium carboxylate salt.

-

Test 3 (Aqueous Bicarbonate) : To the third tube, add 1 mL of 5% aqueous sodium bicarbonate (NaHCO₃). Agitate and observe carefully. The evolution of carbon dioxide gas (brisk effervescence) is a definitive positive test for a carboxylic acid and distinguishes it from less acidic functional groups like phenols.[8][11]

-

Confirmation : To the clear solution from Test 2 (NaOH), add 5% hydrochloric acid (HCl) dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was due to an acid-base reaction.

Caption: Workflow for solubility-based classification.

Acidity (pKa)

Expertise & Experience: The pKa value defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and ionized (deprotonated) forms. For a carboxylic acid, this equilibrium is crucial. At the low pH of the stomach, it will be predominantly neutral and more readily absorbed. In the higher pH of the intestine and blood, it will be ionized, increasing its aqueous solubility. The electron-withdrawing nature of both the chlorophenyl group and the thiazole ring is expected to stabilize the carboxylate anion, resulting in a lower pKa (stronger acidity) compared to a simple aliphatic carboxylic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration This is a robust and widely used method for determining the pKa of ionizable compounds.[12][13]

-

Sample Preparation : Accurately weigh a precise amount of the compound (e.g., 20-50 mg) and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50% ethanol-water) to ensure complete dissolution.

-

Titration Setup : Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a micro-burette filled with a standardized titrant (e.g., 0.1 M NaOH).

-

Titration : Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Analysis : Continue the titration well past the equivalence point. Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Calculation : The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Expertise & Experience: Lipophilicity, the "oil-loving" nature of a molecule, is quantified by the partition coefficient (LogP). It is a critical parameter that influences a drug's ability to cross cell membranes, bind to plasma proteins, and interact with metabolic enzymes. A balanced LogP is often sought; too low, and the molecule may not cross membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized. For thiazole derivatives, LogP values are frequently studied to optimize their pharmacokinetic profiles.[14][15]

Computational Prediction: Numerous software packages can predict LogP values. While these are estimates, they provide valuable guidance. For a structurally similar compound, 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid, a calculated LogP of 3.09 is reported, suggesting moderate lipophilicity.[16]

Experimental Approach: Shake-Flask Method (Principle) The gold-standard method involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

-

A known concentration of the compound is dissolved in one of the phases (e.g., water saturated with octanol).

-

An equal volume of the second phase (e.g., octanol saturated with water) is added.

-

The mixture is shaken vigorously to allow the compound to partition between the two layers until equilibrium is reached.

-

The layers are separated, and the concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or HPLC).

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Melting Point (MP)

Expertise & Experience: The melting point is a fundamental physical property used for both identification and as a sensitive indicator of purity.[17] A pure crystalline solid will exhibit a sharp, well-defined melting point range (typically < 1 °C). Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[18][19] Heterocyclic carboxylic acids with nitrogen atoms often have relatively high melting points due to strong intermolecular hydrogen bonding.[20]

Experimental Protocol: Capillary Melting Point Determination This method provides an accurate and reproducible measurement of the melting point range.[17][18]

-

Sample Preparation : Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a glass capillary tube and pack it down firmly.

-

Preliminary Measurement : Place the capillary in a melting point apparatus and heat rapidly (10-20 °C/min) to determine an approximate melting temperature.

-

Accurate Measurement : Allow the apparatus to cool. Using a new sample, heat rapidly to about 20 °C below the approximate melting point found in step 2.

-

Slow Heating : Decrease the heating rate to 1-2 °C/min.

-

Record Range : Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This is the melting point range.

-

Validation : Repeat the accurate measurement at least once to ensure reproducibility.

Thermal Stability

Expertise & Experience: Assessing thermal stability is crucial for determining appropriate storage conditions and for understanding potential degradation pathways during manufacturing processes like milling or heating. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used.[21][22]

-

Differential Scanning Calorimetry (DSC) : This technique measures the heat flow into or out of a sample as it is heated. It will show a sharp endothermic peak corresponding to the melting of the compound. At higher temperatures, exothermic peaks may indicate decomposition.

-

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve would likely show a stable mass until the melting/decomposition temperature is reached, followed by a significant mass loss corresponding to the volatilization and decomposition of the molecule.

The compound is expected to be a thermally stable solid at ambient temperatures, but will decompose at elevated temperatures, likely initiating with decarboxylation.

Summary and Applications

The define it as a moderately lipophilic, crystalline solid with a distinct acidic character. These features are key to its utility as a molecular building block.

| Property | Expected Characteristic / Method | Significance |

| Solubility | Poor in water; soluble in aqueous base | pH-dependent; crucial for formulation |

| Acidity (pKa) | Moderately acidic (potentiometric titration) | Governs ionization state, absorption, solubility |

| Lipophilicity (LogP) | Moderate (computational/shake-flask) | Influences membrane permeability and ADME |

| Melting Point | High, sharp range for pure solid (capillary method) | Indicator of identity and purity |

| Thermal Stability | Stable at RT; decomposes upon heating (DSC/TGA) | Defines storage and handling conditions |

This compound serves as a key intermediate in the synthesis of a variety of target molecules in both the pharmaceutical and agricultural sectors. The presence of the carboxylic acid provides a convenient handle for further chemical modification, such as amide bond formation, while the chlorophenyl and thiazole moieties contribute to the biological activity profiles of the final products, which include potential anti-inflammatory and antimicrobial agents.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid | C10H6ClNO2S | CID 673682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. www1.udel.edu [www1.udel.edu]

- 9. is.muni.cz [is.muni.cz]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. researchgate.net [researchgate.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemscene.com [chemscene.com]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. thinksrs.com [thinksrs.com]

- 19. SSERC | Melting point determination [sserc.org.uk]

- 20. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]

- 21. mdpi.com [mdpi.com]

- 22. uspbpep.com [uspbpep.com]

An In-depth Technical Guide on the Potential Therapeutic Targets of 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4][5] Its unique electronic properties and ability to form key hydrogen bonds allow for interaction with a wide array of biological targets.[1][2] The specific compound of interest, 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid, combines this versatile heterocycle with a 4-chlorophenyl group—a substitution known to enhance the biological efficacy of various small molecules—and a carboxylic acid moiety, which can serve as a critical anchor for binding to protein targets.[5][6]

This guide provides a comprehensive exploration of the potential therapeutic targets for this compound. Drawing upon the extensive research into thiazole derivatives, we will delineate a rational, multi-pronged strategy for target identification and validation. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Part 1: The Landscape of Thiazole Bioactivity: Primary Target Classes

An extensive review of the literature reveals that thiazole derivatives consistently exhibit activity across several key therapeutic areas. This body of work provides a logical starting point for identifying the most probable targets for this compound.

Inflammatory Cascade Modulators

Inflammation is a complex biological response implicated in a myriad of diseases.[7] Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the arachidonic acid pathway.[8][9]

-

Cyclooxygenase (COX) Enzymes: Both COX-1 and COX-2 are well-established targets for anti-inflammatory drugs.[9][10] Thiazole-containing compounds have been shown to inhibit both isoforms, with some exhibiting selectivity for COX-2, which is often associated with inflammatory pain and is a desirable target to minimize gastrointestinal side effects.[9][11]

-

Lipoxygenase (LOX) Enzymes: 5-lipoxygenase (5-LOX) is another critical enzyme in the inflammatory cascade. Dual inhibition of COX and LOX pathways is an attractive therapeutic strategy, and some thiazole derivatives have shown promise in this regard.[8][9][10]

Oncology Targets: A Multi-faceted Approach

Cancer remains a leading cause of mortality, and the development of novel anticancer agents is a perpetual priority.[1] The thiazole scaffold is a component of approved anticancer drugs like Dasatinib and Ixazomib, highlighting its clinical relevance.[1][2] Thiazole derivatives exert their anticancer effects through various mechanisms, making this a rich area for target exploration.[1][2][12]

-

Protein Kinases: Deregulation of protein kinase signaling is a hallmark of cancer.[3][4][13] Thiazole derivatives have been successfully developed as inhibitors of both serine/threonine and tyrosine kinases.[3][4][14] Specific kinases of interest based on existing research include:

-

Tubulin Polymerization: The microtubule network is essential for cell division, making it a validated target for cancer chemotherapy. Some thiazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]

-

Metastasis-Associated Proteins: Fascin, a protein involved in cell migration and invasion, has emerged as a therapeutic target for metastatic cancers. Thiazole derivatives have been identified as inhibitors of fascin function.[17]

Metabolic Enzyme Inhibitors

Metabolic enzymes play crucial roles in both physiological and pathological processes. Their inhibition can be a therapeutic strategy for a range of conditions. Thiazole derivatives have been shown to inhibit several classes of metabolic enzymes.

-

Carbonic Anhydrases (CAs): These enzymes are involved in pH regulation and have been implicated in glaucoma and certain cancers. Thiazole-based compounds have demonstrated inhibitory activity against CA isoenzymes.[18][19]

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the management of Alzheimer's disease. Some 2-aminothiazole derivatives have shown potent inhibition of these enzymes.[18]

-

Aldose Reductase and α-Glycosidase: These enzymes are involved in glucose metabolism, and their inhibition is a strategy for managing diabetic complications. Pyrazolyl-thiazole derivatives have been reported as effective inhibitors of both aldose reductase and α-glycosidase.[20]

Part 2: A Strategic Framework for Target Identification and Validation

The following section outlines a systematic approach to pinpoint and validate the specific molecular targets of this compound. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Initial Broad-Spectrum Phenotypic Screening

Before diving into specific target-based assays, it is crucial to understand the broader biological effects of the compound. This is best achieved through a panel of well-established phenotypic assays.

Experimental Protocol: Multi-Panel Phenotypic Screening

-

Cell Viability Assays:

-

Objective: To determine the cytotoxic or anti-proliferative effects of the compound across a diverse range of cell lines.

-

Methodology:

-

Select a panel of human cancer cell lines representing different tissues (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, SaOS-2 for osteosarcoma) and a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[6][15]

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Assess cell viability using an MTS or resazurin-based assay.

-

Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

-

-

Rationale: This initial screen will reveal if the compound has potent anti-proliferative activity and whether this activity is selective for cancer cells. The IC50 values will guide the concentration range for subsequent mechanism-of-action studies.[6]

-

-

Anti-inflammatory Assays:

-

Objective: To evaluate the compound's ability to suppress inflammatory responses in a cellular context.

-

Methodology:

-

Use a cell line such as RAW 264.7 murine macrophages.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS).

-

After 24 hours, measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent and pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[21]

-

-

Rationale: A positive result in this assay would strongly suggest that the compound interacts with targets within the inflammatory signaling pathways, warranting further investigation into COX/LOX inhibition.

-

Data Presentation: Summary of Phenotypic Screening Results

| Cell Line | Tissue of Origin | Compound IC50 (µM) |

| MCF-7 | Breast Cancer | Experimental Value |

| HepG2 | Liver Cancer | Experimental Value |

| SaOS-2 | Osteosarcoma | Experimental Value |

| Human Fibroblasts | Normal Connective Tissue | Experimental Value |

| Assay | Metric | Compound IC50 (µM) |

| LPS-induced NO Production | NO Inhibition | Experimental Value |

| LPS-induced TNF-α Release | TNF-α Inhibition | Experimental Value |

Target-Based Enzymatic Assays

Based on the phenotypic screening results and the known activities of thiazole derivatives, a panel of enzymatic assays should be conducted to test for direct inhibition of the most probable targets.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

-

COX-1/COX-2 Inhibition Assay:

-

Objective: To determine if the compound directly inhibits COX-1 and/or COX-2.

-

Methodology:

-

Utilize commercially available human recombinant COX-1 and COX-2 inhibitor screening kits.

-

Follow the manufacturer's protocol, which typically involves measuring the peroxidase activity of the COX enzymes.

-

Test the compound across a range of concentrations to determine IC50 values for both enzymes.

-

Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).[11]

-

-

Rationale: This assay provides direct evidence of target engagement and is the gold standard for identifying COX inhibitors.

-

-

Protein Kinase Inhibition Profiling:

-

Objective: To screen the compound against a broad panel of protein kinases to identify potential targets.

-

Methodology:

-

Engage a contract research organization (CRO) that offers kinase profiling services (e.g., against a panel of 50-100 kinases).

-

The compound is typically tested at a fixed concentration (e.g., 10 µM) in the initial screen.

-

For any kinases showing significant inhibition (>50%), a follow-up dose-response curve is generated to determine the IC50.

-

-

Rationale: Given the prevalence of thiazoles as kinase inhibitors, an unbiased screen is the most efficient way to identify novel kinase targets.[3][4][14]

-

-

Metabolic Enzyme Inhibition Assays:

-

Objective: To assess the inhibitory activity against key metabolic enzymes.

-

Methodology:

-

Rationale: These assays will confirm or rule out direct inhibition of these specific metabolic enzymes.

-

Data Presentation: Summary of Enzymatic Inhibition Data

| Target Enzyme | Compound IC50 (µM) |

| COX-1 | Experimental Value |

| COX-2 | Experimental Value |

| B-RAFV600E | Experimental Value |

| EGFR | Experimental Value |

| VEGFR-2 | Experimental Value |

| Carbonic Anhydrase I | Experimental Value |

| Acetylcholinesterase | Experimental Value |

| α-Glycosidase | Experimental Value |

Elucidating the Mechanism of Action in a Cellular Context

Once a primary target or target class has been identified, the next step is to validate this interaction within a cellular environment and understand its downstream consequences.

Experimental Workflow: Cellular Mechanism of Action Studies

References

- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents: Biological Evaluation and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the inhibition profiles of pyrazolyl-thiazole derivatives against aldose reductase and α-glycosidase and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Investigator's Guide to 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic Acid in Enzyme Inhibition Studies

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are paramount. Among the myriad of scaffolds available to medicinal chemists, the thiazole nucleus holds a place of distinction due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] This guide focuses on a specific, promising derivative: 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylic acid . This molecule serves as a valuable building block in the synthesis of potent anti-inflammatory, antimicrobial, and antifungal agents, primarily through the inhibition of key enzymes.[3]

This document provides an in-depth technical framework for utilizing this compound in enzyme inhibition studies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating system of inquiry from initial synthesis to detailed kinetic analysis. Our objective is to equip researchers with the expertise to not only execute these studies but also to interpret the results with confidence and insight.

Part 1: Foundational Understanding - The Thiazole Scaffold and Its Significance

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. This arrangement imparts unique electronic properties, allowing for a diverse range of interactions with biological macromolecules. The inherent biological activity of the thiazole ring makes it a privileged structure in medicinal chemistry.[1][3]

The subject of this guide, this compound, possesses key structural features that suggest its potential as an enzyme inhibitor:

-

The Thiazole Core: Provides a rigid scaffold for the presentation of substituent groups.

-

The 4-Chlorophenyl Group: The electron-withdrawing nature of the chlorine atom can influence the electronic distribution of the entire molecule, potentially enhancing binding affinity to target enzymes. This substitution is common in compounds targeting various enzymes.

-

The 4-Carboxylic Acid Group: This acidic moiety can participate in hydrogen bonding and ionic interactions within an enzyme's active site, often serving as a key anchoring point.

Derivatives of the thiazole scaffold have demonstrated inhibitory activity against a wide array of enzymes, including but not limited to:

-

Deoxyribonuclease I (DNase I) and 5-lipoxygenase (5-LO)[4]

-

Peptidyl prolyl cis-trans isomerase (Pin1)[5]

-

Carbonic Anhydrases (CAs)[6]

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[6][7]

-

Cyclooxygenase (COX) enzymes[8]

This broad spectrum of activity underscores the versatility of the thiazole scaffold and provides a compelling rationale for investigating the inhibitory potential of this compound and its analogues.

Part 2: Synthesis of this compound

While numerous commercial suppliers offer this compound, an in-house synthesis may be desirable for creating novel derivatives for structure-activity relationship (SAR) studies. A common and effective method is the Hantzsch thiazole synthesis.

Representative Synthetic Protocol:

This protocol is a generalized representation based on established methods for thiazole synthesis.

Materials:

-

4-chlorothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, recrystallization setup)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorothiobenzamide (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature with constant stirring.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Hydrolysis: Dissolve the resulting crude ester in an ethanolic solution of sodium hydroxide (2 equivalents) and heat to reflux for 1-2 hours to hydrolyze the ester to the carboxylic acid.

-

Purification: Cool the reaction mixture and acidify with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Causality of Choices:

-

Hantzsch Synthesis: This is a classic and reliable method for the formation of thiazole rings.

-

Ethanol as Solvent: It is a versatile solvent for both reactants and facilitates the reaction at a moderate reflux temperature.

-

Ester Hydrolysis: The use of a base like NaOH is a standard and efficient method for converting the initially formed ester to the desired carboxylic acid.

Part 3: In Vitro Enzyme Inhibition Assays - A Practical Guide

The core of your investigation will be the in vitro enzyme inhibition assay. The specific protocol will depend on the target enzyme. Below are detailed, field-proven protocols for three common enzyme classes that thiazole derivatives are known to inhibit.

General Considerations for All Assays:

-

Controls are Non-Negotiable: Always include positive and negative controls. A known inhibitor of the target enzyme serves as a positive control, validating the assay's responsiveness. A negative control, typically the reaction mixture without the inhibitor (or with the vehicle, e.g., DMSO), represents 100% enzyme activity. A blank control without the enzyme is also crucial to account for any non-enzymatic substrate degradation.[9]

-

Solvent Effects: Most inhibitors are dissolved in organic solvents like DMSO. Ensure the final concentration of the solvent in the assay is low (typically <1%) and consistent across all wells to avoid solvent-induced inhibition or activation of the enzyme.[8]

-

Enzyme and Substrate Concentrations: The concentrations of both the enzyme and substrate should be carefully optimized. For IC50 determination, the substrate concentration is often kept at or near its Michaelis constant (Km) value.

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

This assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[3]

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

p-Nitrophenyl acetate (p-NPA)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Acetazolamide (positive control)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a series of dilutions in the assay buffer.

-

Prepare a working solution of hCA II in cold assay buffer.

-

Prepare a fresh stock solution of p-NPA in acetonitrile or DMSO.

-

-

Assay Setup (in triplicate):

-

Blank: 180 µL Assay Buffer + 20 µL Substrate Solution.[3]

-

100% Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[3]

-

Test Compound: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.[3]

-

Positive Control: 158 µL Assay Buffer + 2 µL of acetazolamide dilution + 20 µL CA Working Solution.[3]

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.

-

Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] * 100

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][11][12]

Materials:

-

Purified human acetylcholinesterase

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Donepezil or Eserine (positive control)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions in the phosphate buffer.

-

Prepare a working solution of AChE in phosphate buffer.

-

Prepare fresh solutions of DTNB and ATCI in phosphate buffer.

-

-

Assay Setup (in triplicate):

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[5]

-

100% Activity Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL DMSO.[5]

-

Test Compound: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[5]

-

Positive Control: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL positive control solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C.

-

Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells.

-

Data Acquisition: Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.

Data Analysis: Follow the same data analysis steps as outlined for the Carbonic Anhydrase assay to determine the IC50 value.

Protocol 3: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method for screening COX inhibitors by measuring the peroxidase activity of the enzyme.[13]

Materials:

-

Purified ovine COX-1 or human recombinant COX-2

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Heme

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)

-

Arachidonic acid

-

Celecoxib or Indomethacin (positive control)

-

This compound (test compound)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the test compound and positive control in DMSO, followed by serial dilutions.

-

Prepare working solutions of COX-1 or COX-2 in assay buffer.

-

Prepare a solution of arachidonic acid.

-

-

Assay Setup (in triplicate):

-

Background: 160 µL Assay Buffer + 10 µL Heme.

-

100% Initial Activity: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme.[13]

-

Test Compound: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL test compound solution.

-

Positive Control: 150 µL Assay Buffer + 10 µL Heme + 10 µL enzyme + 10 µL positive control solution.

-

-

Pre-incubation: Incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add 10 µL of arachidonic acid to all wells.

-

Data Acquisition: Monitor the appearance of oxidized TMPD by measuring the absorbance at 590 nm in kinetic mode for 2-5 minutes.

Data Analysis: Calculate the IC50 value as described in the previous protocols.

Part 4: Determining the Mechanism of Inhibition - Kinetic Analysis

Once you have determined that this compound is an inhibitor of your target enzyme, the next crucial step is to elucidate its mechanism of action (e.g., competitive, non-competitive, uncompetitive, or mixed inhibition). This is achieved through enzyme kinetic studies.

The Experimental Approach:

The core of this analysis involves measuring the initial reaction rates at various substrate concentrations in the absence and presence of different fixed concentrations of the inhibitor.

Data Visualization and Interpretation:

The most common method for visualizing and interpreting this data is the Lineweaver-Burk plot , which is a double reciprocal plot of 1/rate (1/V) versus 1/substrate concentration (1/[S]).[7][14][15] This plot linearizes the Michaelis-Menten equation, allowing for a more straightforward determination of key kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[6][16]

dot graph [rankdir=TB, splines=ortho] node [shape=plaintext];

Caption: Key features of a Lineweaver-Burk plot.

Interpreting the Results:

The pattern of the lines on the Lineweaver-Burk plot for the inhibited and uninhibited reactions reveals the mechanism of inhibition:

| Inhibition Type | Lineweaver-Burk Plot Appearance | Effect on Vmax | Effect on Km |

| Competitive | Lines intersect on the y-axis. | Unchanged | Increases |

| Non-competitive | Lines intersect on the x-axis. | Decreases | Unchanged |

| Uncompetitive | Lines are parallel. | Decreases | Decreases |

| Mixed | Lines intersect in the second quadrant. | Decreases | Increases or Decreases |

Table 1: Interpretation of Lineweaver-Burk Plots for Different Inhibition Mechanisms. [17]

Part 5: Data Presentation and Trustworthiness

For clear and concise communication of your findings, quantitative data should be summarized in tables.

Table 2: Example Data Summary for Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) |

| This compound | Enzyme X | 15.2 ± 1.8 | Competitive | 7.5 ± 0.9 |

| Positive Control | Enzyme X | 0.5 ± 0.1 | Competitive | 0.2 ± 0.05 |

Data are presented as mean ± standard deviation from at least three independent experiments.

Ensuring Trustworthiness:

-

Reproducibility: All experiments should be performed in triplicate and repeated on at least three different occasions to ensure the reproducibility of the results.

-

Statistical Analysis: Employ appropriate statistical methods to determine the significance of your findings.

-

Orthogonal Assays: If possible, confirm your findings using a different assay format that measures a different aspect of the enzyme's function.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. This guide has provided a comprehensive framework for its investigation, from synthesis to detailed mechanistic studies. By adhering to the principles of scientific integrity, employing robust experimental design, and carefully analyzing the resulting data, researchers can confidently elucidate the inhibitory potential of this and related compounds, paving the way for future discoveries in drug development and beyond.

References

- 1. assaygenie.com [assaygenie.com]

- 2. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Khan Academy [khanacademy.org]

- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 8. superchemistryclasses.com [superchemistryclasses.com]

- 9. Enzyme Experiments | BioNinja [old-ib.bioninja.com.au]

- 10. courses.edx.org [courses.edx.org]

- 11. japsonline.com [japsonline.com]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]